

centanafadine treatment-emergent adverse events management

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Compound Focus: Centanafadine

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Frequently Asked Questions: Centanafadine TEAEs

Question	Summary of Evidence from Clinical Trials
What is the most common dosing regimen for Centanafadine SR?	In adult trials, the 400 mg Total Daily Dose (TDD) , administered as 200 mg twice daily, was the most extensively studied and recommended effective dose [1] [2]. In adolescents, a once-daily dose of 328.8 mg was found to be efficacious [3].
What are the nature and severity of common TEAEs?	TEAEs were typically mild to moderate in severity. The most frequently reported events included decreased appetite, nausea, headache, insomnia, and diarrhea [4] [2] [3].
Are there any serious safety concerns or black box warnings?	Clinical trials reported low incidences of serious adverse events (SAEs) , and none were considered related to centanafadine in the long-term study [2]. Unlike some stimulants, it carries no boxed warning for abuse potential , and early studies suggest a lower abuse liability [4] [5].
How does the TEAE profile change with long-term use?	A 52-week open-label study showed that the safety profile remained consistent over time, with no new safety signals emerging. 61.4% of participants reported at least one TEAE, leading to a discontinuation rate of 12.3% due to TEAEs [2].

Question	Summary of Evidence from Clinical Trials
Is there a dose-dependent relationship for TEAEs?	Yes, a small increase in TEAE occurrence was observed with increasing doses [1] [6]. This was also seen in the adolescent trial, where the higher dose (328.8 mg) had a higher TEAE rate (50.3%) compared to the lower dose (31.4%) and placebo (23.8%) [3].

Troubleshooting & TEAE Management Protocols

Protocol 1: Management of Common TEAEs For frequently observed TEAEs like decreased appetite, nausea, and headache, the following approaches are recommended based on clinical trial experiences [4] [2] [3]:

- **Dose Adjustment:** A temporary dose reduction to 200 mg TDD can be considered to manage tolerability issues. After symptoms resolve, re-titration to the target dose may be attempted [2].
- **Symptomatic Management:** Advise patients to take medication with food to mitigate nausea and decreased appetite. For headache, standard over-the-counter analgesics can be used, provided there are no contraindications.
- **Monitoring:** Actively monitor the duration and intensity of common TEAEs during the first few weeks of treatment, as this is when they are most likely to occur.

Protocol 2: Addressing Less Common or Moderate TEAEs For events such as rash, insomnia, or diarrhea [2] [3]:

- **Clinical Assessment:** For rash, a careful assessment is required to rule out other causes. If the rash is mild and not suspected to be drug-related, symptomatic treatment and continued observation may be sufficient.
- **Behavioral Guidance:** For insomnia, recommend taking the second daily dose no later than early afternoon to minimize impact on sleep.
- **Hydration and Diet:** For diarrhea, ensure adequate hydration. The symptom is often transient.

Protocol 3: Handling of Serious Adverse Events (SAEs) While SAEs were rare in trials, a strict protocol must be followed [7]:

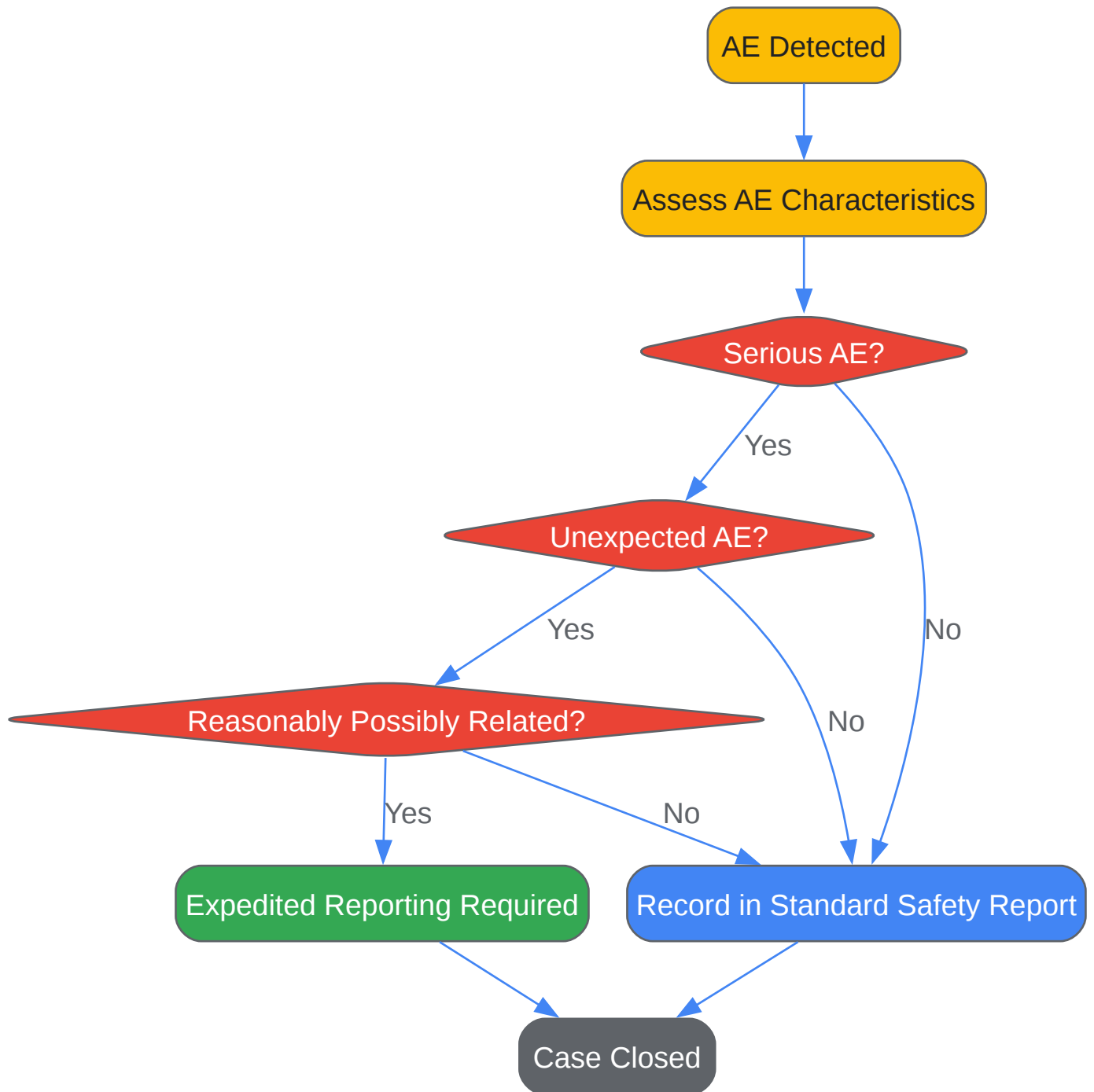
- **Immediate Action:** Discontinue **centanafadine** immediately upon suspicion of a serious adverse event.
- **Reporting:** All SAEs must be reported to the study sponsor and the relevant regulatory authorities (e.g., via FDA MedWatch) within mandated timelines. The minimum dataset for reporting includes an

identifiable patient, an identifiable reporter, product exposure, and the event [7].

- **Causality Assessment:** Investigators must determine if there is a "reasonable possibility" the event was causally related to **centanafadine** exposure, based on factors like temporal relationship and biological plausibility [7].

Experimental & Regulatory Workflow

The following diagram outlines the key workflow for detecting, assessing, and reporting adverse events during a clinical trial, as per regulatory guidelines [7].



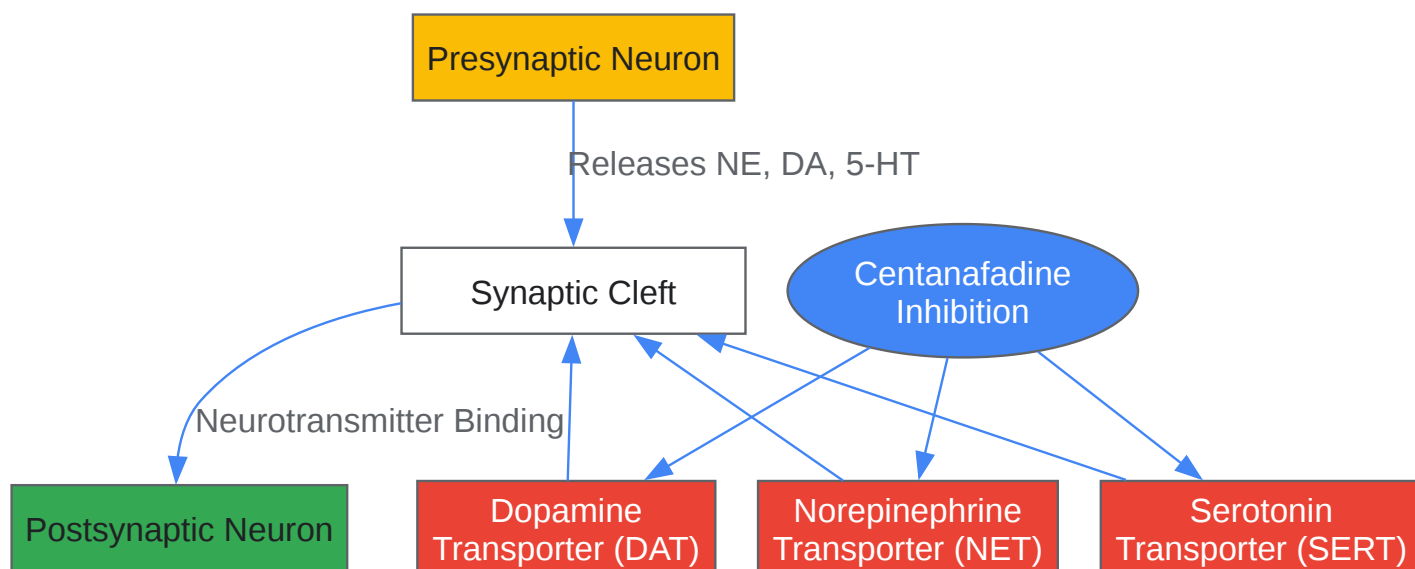
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Centanafadine's Mechanism of Action

Understanding the drug's mechanism is fundamental to interpreting its efficacy and adverse event profile.

Centanafadine is a **norepinephrine-dopamine-serotonin reuptake inhibitor (NDSRI)** [4] [5]. The

following diagram illustrates its primary mechanism at the synapse.



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This mechanism results in increased extracellular levels of norepinephrine, dopamine, and, to a lesser extent, serotonin in the prefrontal cortex [4]. The potent inhibition of NET and DAT is primarily responsible for the improvement in core ADHD symptoms, while the serotonergic activity is theorized to help with emotional dysregulation and may mitigate some stimulant-like side effects [5].

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